2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester
Overview
Description
2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is a versatile organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with a methoxy group, a methylthio group, and a boronic acid pinacol ester group, making it a valuable reagent in the construction of complex organic molecules.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-methoxy-4-(methylthio)pyridine with a boronic acid derivative under mild conditions.
Pinacol Ester Formation: The boronic acid is then converted to its pinacol ester form by reacting with pinacol in the presence of a suitable catalyst, such as a palladium or nickel complex.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding pyridine N-oxide and reduction to form the corresponding pyridine derivative.
Substitution Reactions: The methoxy and methylthio groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution Reactions: Nucleophiles like amines, alcohols, or halides are used, often in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution Reactions: Substituted pyridines.
Mechanism of Action
Target of Action
Boronic esters, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves the transmetalation of the boron atom in the boronic ester to a palladium catalyst . This process occurs after the oxidative addition of an organic halide to the palladium catalyst. The transmetalation step replaces the halide on the palladium with the organic group from the boronic ester. Finally, reductive elimination forms a new carbon-carbon bond .
Pharmacokinetics
It’s important to note that boronic esters are generally considered to be stable and environmentally benign . They are also known to be relatively stable and readily prepared .
Result of Action
The result of the action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is the formation of new organic compounds via the formation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the properties of the resulting compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the compound is typically stored at temperatures between 2-8°C , suggesting that temperature could also influence its stability and efficacy.
Scientific Research Applications
2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex organic molecules, including natural products and bioactive compounds.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids like phenylboronic acid and vinylboronic acid.
Pyridine Derivatives: Other substituted pyridines such as 2-methoxy-4-methylpyridine.
Pinacol Esters: Other pinacol esters used in cross-coupling reactions.
Uniqueness: 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which allows for selective reactivity and the formation of diverse products in cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and selectivity sets it apart from other boronic acid derivatives.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-8-15-11(16-5)7-10(9)19-6/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUYGGVHXUZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2SC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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